Ethyl 5-(3-Ethyl-2-pyrazinyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708746 is a chemical compound with unique properties and applications in various fields of science and industry
Vorbereitungsmethoden
The preparation of MFCD32708746 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is designed to be simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Analyse Chemischer Reaktionen
MFCD32708746 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
MFCD32708746 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry for the development of new molecules and materials. In biology, it has potential applications in the study of biochemical pathways and molecular interactions. In medicine, MFCD32708746 is being investigated for its potential therapeutic uses, including its role in drug development and disease treatment. Additionally, in the industry, this compound is used in the production of advanced materials and as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of MFCD32708746 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
MFCD32708746 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and effects. The unique properties of MFCD32708746, such as its solubility, stability, and specific interactions with molecular targets, set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H13N3O3 |
---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl 5-(3-ethylpyrazin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-8-11(14-6-5-13-8)10-7-9(15-18-10)12(16)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
WLRZWGHQYUSPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN=C1C2=CC(=NO2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.